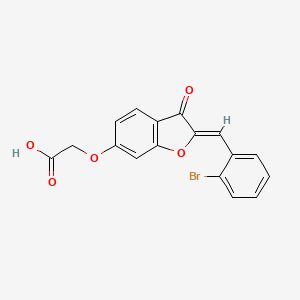

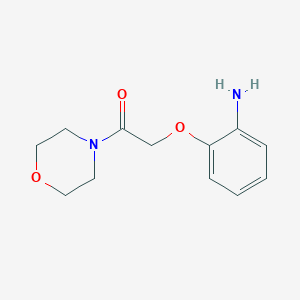

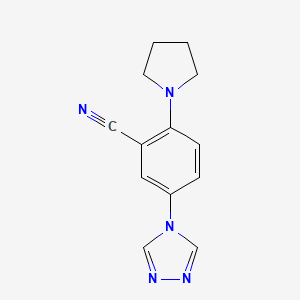

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry.

Scientific Research Applications

Synthesis Techniques and Applications

- Transannulation Processes: Research has demonstrated the use of Rh-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes to create pyrroles, providing a straightforward method to synthesize 1,2,4-trisubstituted pyrroles with good to excellent yields (Chattopadhyay & Gevorgyan, 2011).

- Coupling/Cyclization Sequences: A one-pot coupling/cyclization/desilylation Cu alkyne/azide cycloaddition sequence has been utilized for the efficient preparation of substituted 1H-1,2,3-triazol-4-yl-pyrrolo[2,3-b]pyridines, showcasing a novel de novo formation of azole and triazole anellated structures (Lessing, van Mark, & Müller, 2018).

Material and Chemical Properties

- Luminescence Properties: New Zn complexes based on 1,2,4-triazoles have been synthesized, with studies indicating strong green–blue luminescence in the solid state, hinting at potential applications in materials science and optoelectronics (Gusev et al., 2011).

- Corrosion Inhibition: Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic media, demonstrating significant potential for industrial applications in metal preservation and protection (Ma et al., 2017).

Biological and Pharmaceutical Applications

- Antibacterial and Plant Growth Activities: The synthesis and screening of new 1H-1,2,4-triazole derivatives containing a pyridine unit have shown some compounds to exhibit antibacterial and plant growth regulatory activities, which could have implications for agricultural and pharmaceutical industries (Liu et al., 2007).

Catalysis and Reaction Mechanisms

- Catalytic Activity in Reactions: Studies on (η3-allyl)palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands have shown promising catalytic activity in Suzuki-Miyaura reactions, indicating the potential for these compounds in facilitating organic synthesis and reaction mechanisms (Amadio et al., 2012).

properties

IUPAC Name |

3-(2-methylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-13-4-2-3-5-14(13)6-7-16(21)19-11-8-15(12-19)20-17-9-10-18-20/h2-5,9-10,15H,6-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDRXTJOFGGQII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CCC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2479824.png)

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B2479838.png)

![8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2479841.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)